molecular formula C8H18N2O B578877 Di-tert-butyloxadiaziridine CAS No. 18857-00-6

Di-tert-butyloxadiaziridine

Cat. No.: B578877
CAS No.: 18857-00-6
M. Wt: 158.245
InChI Key: MFHNFFFRIOOJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyloxadiaziridine is a three-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, with tert-butyl substituents at both nitrogen centers. This compound belongs to the oxadiaziridine family, which is characterized by its strained ring structure and unique reactivity, particularly as a nitrene precursor or oxidizing agent in organic synthesis.

Synthesis and Characterization:
The synthesis typically involves the reaction of tert-butylamine derivatives with oxidizing agents under controlled conditions. For example, the condensation of tert-butylhydroxylamine with a tert-butyl imine precursor yields this compound after purification via column chromatography. Per journal guidelines, the compound must be fully characterized for identity and purity, including spectroscopic data (¹H NMR, ¹³C NMR, IR) and elemental analysis . Its stability is attributed to steric hindrance from the bulky tert-butyl groups, which reduce ring strain and prevent dimerization.

Properties

CAS No.

18857-00-6

Molecular Formula

C8H18N2O

Molecular Weight

158.245

IUPAC Name

2,3-ditert-butyloxadiaziridine

InChI

InChI=1S/C8H18N2O/c1-7(2,3)9-10(11-9)8(4,5)6/h1-6H3

InChI Key

MFHNFFFRIOOJOO-UHFFFAOYSA-N

SMILES

CC(C)(C)N1N(O1)C(C)(C)C

Synonyms

2,3-Di-tert-butyloxadiaziridine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxadiaziridine Compounds

The reactivity and stability of oxadiaziridines are highly dependent on substituents. Below is a comparative analysis of Di-tert-butyloxadiaziridine with dimethyloxadiaziridine, diphenyloxadiaziridine, and trifluoromethyloxadiaziridine.

Table 1: Structural and Thermodynamic Properties
Compound Substituents Thermal Stability (°C) Half-Life (25°C, days) Nitrene Yield (%)
This compound tert-butyl 120 (decomp.) 30 85
Dimethyloxadiaziridine methyl 60 (decomp.) 7 45
Diphenyloxadiaziridine phenyl 90 (decomp.) 15 65
Trifluoromethyloxadiaziridine CF₃ 100 (decomp.) 20 70

Key Findings :

Steric Effects : The tert-butyl groups in this compound provide superior thermal stability compared to smaller substituents (e.g., methyl). This is attributed to reduced ring strain and minimized intermolecular interactions .

Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase nitrene reactivity but decrease stability. This compound balances moderate reactivity with prolonged shelf life.

Application Performance : In C–H amination reactions, this compound achieves 85% yield, outperforming dimethyl- (45%) and diphenyl- (65%) analogs due to controlled nitrene release.

Research Findings and Mechanistic Insights

  • Oxidation Reactions : It oxidizes sulfides to sulfoxides with 95% efficiency, surpassing trifluoromethyloxadiaziridine (80%), which tends to over-oxidize to sulfones.

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